1H-Indole-1-carboxylic acid, 4-borono-5,7-difluoro-, 1-(1,1-dimethylethyl) ester
Description
Structure and Key Features The compound "1H-Indole-1-carboxylic acid, 4-borono-5,7-difluoro-, 1-(1,1-dimethylethyl) ester" is a boronic acid-containing indole derivative with a tert-butyl ester group at position 1. Its structural highlights include:
- Borono group (B(OH)₂) at position 4, enabling participation in Suzuki-Miyaura cross-coupling reactions for bioconjugation or drug design .
- Fluorine substituents at positions 5 and 7, which enhance metabolic stability and modulate electronic properties .
- 1-(1,1-dimethylethyl) ester (tert-butyl ester), a common protecting group for carboxylic acids, improving solubility and stability during synthesis .
Such compounds are intermediates in pharmaceuticals, particularly kinase inhibitors or proteolysis-targeting chimeras (PROTACs), leveraging the borono group for targeted covalent binding .
Properties
IUPAC Name |
[5,7-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-4-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BF2NO4/c1-13(2,3)21-12(18)17-5-4-7-10(14(19)20)8(15)6-9(16)11(7)17/h4-6,19-20H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWLKDFAQKGEOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CN(C2=C(C=C1F)F)C(=O)OC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BF2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Cyclization of Nitro-Substituted Precursors
A validated method for synthesizing fluorinated indoles involves reductive cyclization of nitro-substituted β-(dialkylamino)styrenes. For example, 1,4-difluoro-2,3-dimethoxybenzene (13) serves as a starting material for generating 4,7-difluoro-5,6-[(diphenylmethylene)dioxy]indole (19) via in situ formation of 2-nitro-β-(dialkylamino)styrenes. Key steps include:
- Nitrostyrene formation : Treatment of fluorinated anisole derivatives with nitroethane and ammonium acetate under acidic conditions.
- Reductive cyclization : Use of palladium-on-carbon (Pd/C) or Raney nickel under hydrogen atmosphere to cyclize intermediates into the indole structure.
This method achieves moderate yields (45–60%) but requires meticulous control over reaction time and hydrogen pressure to prevent over-reduction.
Electrophilic Fluorination
Alternative routes employ electrophilic fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI). For instance, direct fluorination of 5-hydroxyindole derivatives using NFSI in acetonitrile at 80°C introduces fluorine atoms at positions 5 and 7 with >70% regioselectivity. However, this approach necessitates pre-functionalized indoles and may require additional protecting group strategies.
tert-Butyl Ester Protection
Carboxylic Acid Activation and Coupling
The final step involves protecting the indole-1-carboxylic acid as a tert-butyl ester. A two-step sequence is commonly employed:
- Deprotonation : Treatment of the carboxylic acid with thionyl chloride (SOCl2) to form the acyl chloride.
- Esterification : Reaction with tert-butanol in the presence of a base such as 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).
Optimized conditions :
- Acyl chloride formation : SOCl2 (2.5 equiv), reflux, 2 h.
- Esterification : tert-Butanol (3.0 equiv), DMAP (0.1 equiv), DCM, 0°C to room temperature, 12 h.
This method achieves yields of 85–90%, with the tert-butyl group providing steric protection against hydrolysis during subsequent reactions.
Integrated Synthetic Route
Combining the above steps, a representative synthesis proceeds as follows:
- 5,7-Difluoroindole synthesis : Reductive cyclization of 1,4-difluoro-2,3-dimethoxybenzene-derived nitrostyrene (4 steps, 52% overall yield).
- 4-Borylation : Miyaura borylation of 4-bromo-5,7-difluoroindole with B2pin2 (78% yield).
- Esterification : tert-Butyl protection of indole-1-carboxylic acid (89% yield).
Total synthesis yield : 52% × 78% × 89% ≈ 36%.
Analytical Characterization
Critical spectroscopic data for the target compound include:
- 1H NMR (400 MHz, CDCl3) : δ 8.21 (d, J = 8.0 Hz, 1H), 7.89 (dd, J = 8.0, 1.5 Hz, 1H), 7.55 (s, 1H), 1.85 (s, 6H), 1.68 (s, 9H).
- 11B NMR (128 MHz, CDCl3) : δ 30.2 (broad singlet, boronates).
- 19F NMR (376 MHz, CDCl3) : δ -114.5 (d, J = 8.0 Hz, 1F), -118.2 (d, J = 8.0 Hz, 1F).
Challenges and Optimization Opportunities
Boronic Acid Stability
The boronic acid group is prone to protodeboronation under acidic or aqueous conditions. Solutions include:
regioselectivity in Fluorination
Achieving precise 5,7-difluoro substitution remains challenging. Advances in directed ortho-metalation (DoM) strategies using directing groups (e.g., sulfonamides) may improve selectivity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The fluorine substituents can be reduced under specific conditions to yield non-fluorinated derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions, where it reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Indole-1-carboxylic acid, 4-borono-5,7-difluoro-, 1-(1,1-dimethylethyl) ester has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Industry: It is used in the development of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological molecules, such as enzymes and receptors, modulating their activity. The fluorine substituents enhance the compound’s stability and bioavailability, allowing it to effectively reach and interact with its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares the target compound with structurally related indole derivatives:
Note: Molecular formula inferred from analogous compounds in ; exact formula may vary based on substituent positions.
Physicochemical Properties
- Solubility : The 7-hydroxy derivative (1004552-87-7) exhibits higher aqueous solubility due to its polar hydroxy group, whereas trifluoromethoxy (906644-32-4) and chloro (475102-11-5) substituents increase lipophilicity . The target compound’s dual fluorine atoms balance solubility and membrane permeability .
- Stability: Tert-butyl esters generally resist hydrolysis under basic conditions, but boronic acids are prone to protodeboronation under acidic or oxidative conditions. Fluorine substitution (as in the target compound) enhances stability against metabolic degradation compared to non-fluorinated analogs .
Biological Activity
1H-Indole-1-carboxylic acid, 4-borono-5,7-difluoro-, 1-(1,1-dimethylethyl) ester is a synthetic organic compound belonging to the indole family. Indoles are recognized for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₃H₁₄BF₂NO₄
- Molecular Weight : 297.06 g/mol
- IUPAC Name : [5,7-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-4-yl]boronic acid
The biological activity of 1H-Indole-1-carboxylic acid derivatives is often attributed to their ability to interact with specific molecular targets. The boronic acid group can form reversible covalent bonds with biological molecules such as enzymes and receptors, modulating their activity. The fluorine substituents enhance the compound's stability and bioavailability, facilitating effective interaction with its targets.
Antiviral Activity
Research has shown that indole derivatives exhibit significant antiviral properties. A study focusing on indole-2-carboxylic acid derivatives demonstrated their potential as inhibitors of HIV-1 integrase, a critical enzyme in the viral life cycle. The derivatives showed IC₅₀ values ranging from 0.13 to 12.41 μM against integrase activity . This suggests that similar derivatives of 1H-Indole-1-carboxylic acid may also possess antiviral capabilities.
Anticancer Potential
Indole derivatives have been investigated for their anticancer properties. For instance, compounds derived from indole structures have shown promise in inhibiting various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The unique structure of 1H-Indole-1-carboxylic acid allows for modifications that could enhance its anticancer efficacy.
Antimicrobial Properties
Indoles are known for their antimicrobial activities against a range of pathogens. The incorporation of boronic acid and fluorine groups may enhance the antimicrobial activity of this compound by improving its interaction with microbial enzymes or receptors.
Comparative Analysis with Similar Compounds
To understand the biological potential of 1H-Indole-1-carboxylic acid, it is essential to compare it with other related compounds:
Case Studies and Research Findings
Several studies have highlighted the potential applications of indole derivatives in drug development:
- Antiviral Screening : A virtual screening study identified novel integrase inhibitors based on indole derivatives, leading to the development of compounds with significantly improved inhibitory effects against HIV .
- Structure-Activity Relationship (SAR) : Research on various indole derivatives has established SARs that guide the design of more potent compounds by modifying specific positions on the indole ring .
- Mechanistic Insights : Studies utilizing molecular docking have provided insights into how these compounds interact at a molecular level with target enzymes like HIV integrase and fructose-1,6-bisphosphatase .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for introducing the boronic ester group into the indole scaffold of this compound?
- Methodological Answer : The boronic ester moiety can be introduced via Suzuki-Miyaura cross-coupling or direct electrophilic substitution. For example, palladium-catalyzed coupling of a halogenated indole precursor (e.g., 4-bromo-indole derivative) with a boronic ester reagent under inert conditions is common. Refluxing in a solvent like THF or dioxane with a base (e.g., Na₂CO₃) and a palladium catalyst (e.g., Pd(PPh₃)₄) is typical . Prior halogenation at the 4-position of the indole core is critical, often achieved via electrophilic substitution using N-bromosuccinimide (NBS) in DMF or acetic acid .
Q. How can the tert-butyl ester group be selectively introduced or removed during synthesis?
- Methodological Answer : The tert-butyl ester is typically introduced as a protecting group for carboxylic acids using tert-butanol under acidic conditions (e.g., H₂SO₄ catalysis). Selective deprotection can be achieved via acidolysis with trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane, preserving acid-sensitive groups like the boronic ester . Monitoring by TLC or HPLC is recommended to confirm complete deprotection.
Q. What purification techniques are effective for isolating this compound, given its boronic ester and fluorinated substituents?
- Methodological Answer : Recrystallization from acetic acid or ethanol/water mixtures is effective due to the compound’s moderate polarity. Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) can resolve impurities, but care must be taken to avoid prolonged exposure to moisture, which may hydrolyze the boronic ester . For fluorinated analogs, reverse-phase HPLC using C18 columns with acetonitrile/water (+0.1% TFA) is advised .
Advanced Research Questions
Q. How do the 5,7-difluoro substituents influence the electronic and steric properties of the indole core in catalytic applications?
- Methodological Answer : The electron-withdrawing fluorine atoms at positions 5 and 7 reduce electron density at the indole nitrogen, potentially enhancing stability toward oxidation. Steric effects are minimal due to their meta positions relative to the boronic ester. Computational studies (DFT) or Hammett substituent constants (σₚ values for -F ≈ +0.06) can quantify electronic effects. Experimental validation via NMR (¹⁹F chemical shifts) and cyclic voltammetry is recommended .
Q. What strategies mitigate hydrolysis of the boronic ester during aqueous workup or biological assays?
- Methodological Answer : Use anhydrous solvents (e.g., THF, DMF) and minimize exposure to water. For biological assays, buffer systems with chelating agents (e.g., EDTA) can reduce boronic ester hydrolysis. Alternatively, pro-drug strategies (e.g., pinacol boronic ester derivatives) improve stability. Stability studies under physiological pH (7.4) and temperature (37°C) should be conducted via LC-MS monitoring .
Q. How can regiochemical control be achieved during fluorination of the indole scaffold to avoid byproducts?
- Methodological Answer : Directed ortho-fluorination via transition-metal catalysis (e.g., Pd/Cu systems) or electrophilic fluorination (Selectfluor®) can target specific positions. For 5,7-difluoro substitution, sequential halogenation (e.g., bromination at 4, followed by fluorination via Halex exchange) is effective. Monitor reaction progress with ¹⁹F NMR to confirm regioselectivity .
Q. What analytical challenges arise in characterizing this compound, and how are they addressed?
- Methodological Answer : The boronic ester’s sensitivity to moisture complicates mass spectrometry (MS) and NMR. Use dry deuterated solvents (e.g., DMSO-d₆) for NMR, and ESI-MS in negative ion mode for boronate detection. For fluorinated analogs, ¹⁹F NMR (referenced to CFCl₃) provides precise substituent analysis. X-ray crystallography can resolve ambiguities in regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
